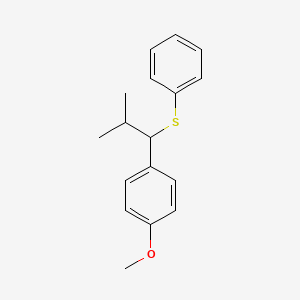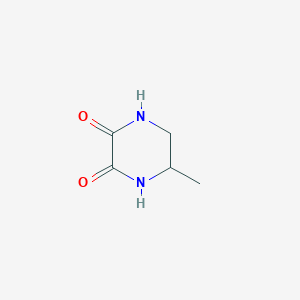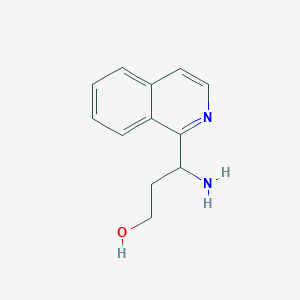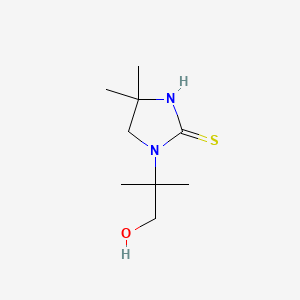
2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- is an organic compound belonging to the class of imidazolidinethiones This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms and a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- typically involves the reaction of 1,1-dimethyl-2-hydroxyethylamine with carbon disulfide and formaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is then heated to facilitate the formation of the imidazolidinethione ring.
Industrial Production Methods
In industrial settings, the production of 2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted imidazolidinethione derivatives.
Wissenschaftliche Forschungsanwendungen
2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the production of specialty chemicals and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Imidazolidinethione: Lacks the 1-(1,1-dimethyl-2-hydroxyethyl) and 4,4-dimethyl substituents.
1,3-Dimethyl-2-imidazolidinethione: Similar structure but with different substituents.
4,4-Dimethyl-2-imidazolidinethione: Lacks the 1-(1,1-dimethyl-2-hydroxyethyl) substituent.
Uniqueness
2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- is unique due to the presence of both the 1-(1,1-dimethyl-2-hydroxyethyl) and 4,4-dimethyl substituents. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
63907-13-1 |
|---|---|
Molekularformel |
C9H18N2OS |
Molekulargewicht |
202.32 g/mol |
IUPAC-Name |
1-(1-hydroxy-2-methylpropan-2-yl)-4,4-dimethylimidazolidine-2-thione |
InChI |
InChI=1S/C9H18N2OS/c1-8(2)5-11(7(13)10-8)9(3,4)6-12/h12H,5-6H2,1-4H3,(H,10,13) |
InChI-Schlüssel |
LIWRZJFRQMAMTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C(=S)N1)C(C)(C)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13950175.png)
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
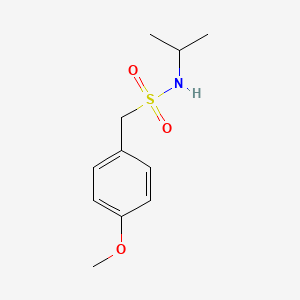
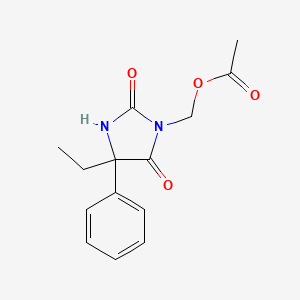
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)
